Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate
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Overview
Description
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is an organic compound with the molecular formula C8H10F7O5P. This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as flash column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoroacetate group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the original compound .
Scientific Research Applications
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate involves its interaction with specific molecular targets. The presence of the fluoroacetate group allows it to act as an inhibitor of certain enzymes by mimicking the natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: Another closely related compound with similar functional groups .
Uniqueness
Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate is unique due to its specific combination of fluorine and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F7O5P/c1-2-18-6(16)5(9)21(17,19-3-7(10,11)12)20-4-8(13,14)15/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWLAJBGZNFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F7O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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